(R)-3-(3,4-Dichlorophenyl)piperidine
Description
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
(3R)-3-(3,4-dichlorophenyl)piperidine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2/t9-/m0/s1 |
InChI Key |
ICQSKAQXLPIUOE-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for (R)-3-Substituted Piperidines
The synthesis of (R)-3-(3,4-dichlorophenyl)piperidine typically follows routes developed for 3-phenylpiperidines and their derivatives, involving:
- Formation of 3-substituted piperidine skeletons via Grignard or cross-coupling reactions.
- Introduction of chirality through asymmetric synthesis or chiral resolution.
- Use of protecting groups to control reactivity during multi-step synthesis.
- Catalytic hydrogenation and elimination steps to finalize the piperidine ring structure.
These general principles are adapted to the specific substitution pattern of the 3,4-dichlorophenyl group.
Grignard Reaction-Based Synthesis Route
A well-documented method involves the use of N-protected 3-piperidone as the starting material, followed by a Grignard reaction with a substituted phenyl magnesium halide, specifically 3,4-dichlorophenyl magnesium halide for the target compound.
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| (a) | Grignard reaction of N-protected 3-piperidone with 3,4-dichlorophenyl magnesium halide | N-protected 3-piperidone, 3,4-dichlorophenyl magnesium bromide, anhydrous THF, 0-5 °C, N2 atmosphere | Formation of 3-hydroxy-3-(3,4-dichlorophenyl)piperidine intermediate |
| (b) | Elimination of alcoholic hydroxyl group | Acidic or dehydrating conditions | Mixture of unsaturated intermediates |
| (c) | Catalytic hydrogenation | Transition metal catalyst (e.g., Pd/C), hydrogen gas | N-protected 3-(3,4-dichlorophenyl)piperidine |
| (d) | Deprotection | Removal of protecting group (e.g., BOC, benzyl) | Racemic 3-(3,4-dichlorophenyl)piperidine |
| (e) | Chiral resolution | Acidic resolving agents (e.g., tartaric acid, camphorsulfonic acid) in suitable solvents | Enantiomerically enriched this compound |
This route is advantageous due to high yields and the ability to obtain both enantiomers by appropriate resolution steps. The protecting groups commonly used include acetyl, propionyl, butyryl, benzenesulfonyl, or tert-butyloxycarbonyl (BOC) groups.
Alternative Route Using Silicon-Based Reagents for Hydroxyl Removal
In a variation of the above method, the hydroxyl group formed after the Grignard reaction is removed directly by reaction with triethylsilane or other trialkylsilanes, avoiding the elimination step.
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| (a) | Grignard reaction as above | Same as step (a) above | 3-hydroxy-3-(3,4-dichlorophenyl)piperidine |
| (f) | Direct hydroxyl removal | Triethylsilane or tri-n-propylsilane, catalytic acid | N-protected 3-(3,4-dichlorophenyl)piperidine |
| (d) | Deprotection | As above | Racemic 3-(3,4-dichlorophenyl)piperidine |
| (e) | Chiral resolution | As above | This compound |
This method simplifies the process by eliminating the elimination step and can improve overall efficiency.
Chemical Resolution Techniques
Chiral resolution is critical to obtain the (R)-enantiomer with high optical purity. The racemic mixture of 3-(3,4-dichlorophenyl)piperidine is resolved using acidic chiral resolving agents in appropriate solvents.
| Resolving Agent | Solvent(s) | Notes |
|---|---|---|
| Tartaric acid | Methanol, ethanol, isopropanol, n-propanol, n-butanol, tetrahydrofuran, ethyl acetate, dichloromethane | Widely used, good resolution efficiency |
| Camphorsulfonic acid (D- or L-) | Same as above | Effective for piperidine derivatives |
| Mandelic acid | Various alcohols | Alternative resolving agent |
| Malic acid, quinic acid | Various | Less common but effective |
The choice of solvent and resolving agent affects yield and enantiomeric excess. The use of D-camphorsulfonic acid is particularly noted for high optical purity and industrial scalability.
Cross-Coupling and Catalytic Enantioselective Approaches
Recent advances have introduced catalytic asymmetric synthesis routes to access enantioenriched 3-substituted piperidines, including this compound analogs.
Rh-catalyzed asymmetric reductive Heck reaction : This method involves coupling aryl boronic acids (including 3,4-dichlorophenyl boronic acid) with pyridine derivatives under rhodium catalysis to form enantioenriched tetrahydropyridines, which are subsequently hydrogenated and deprotected to yield chiral piperidines.
-
- High enantioselectivity (up to >95% ee).
- Broad functional group tolerance.
- Scalable to gram quantities.
- Avoids the need for chiral resolution.
This approach represents a modern, catalytic enantioselective route that can be adapted to synthesize this compound with high stereochemical control.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(3,4-Dichlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
(3R)-3-(3,4-Dichlorophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(3,4-dichlorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ring Size and Substitution Patterns
- 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride (Similarity: 0.84): A five-membered pyrrolidine analog.
- BD 1008 and BD 1047: N-substituted piperidines with 3,4-dichlorophenyl ethylamine side chains. BD 1008 includes a pyrrolidinyl group, while BD 1047 has a dimethylaminoethyl chain, both showing high affinity for sigma-1 receptors .
- SR142801 and SR48968 : Piperidine derivatives with bulky substituents (e.g., benzoyl, acetamide) on the dichlorophenyl group. SR48968 (saredutant) is a potent neurokinin NK2 receptor antagonist, highlighting the role of N-substituents in target specificity .
Table 1: Structural Comparison
Stereochemical Considerations
The (R)-enantiomer of 4-methoxycarbonyl-2-[(1-pyrrolidinylmethyl)]-1-[(3,4-dichlorophenyl)acetyl]-piperidine exhibits preferential binding to metabotropic glutamate receptors over the (S)-form, underscoring the critical role of chirality in target engagement . This suggests that the R-configuration in this compound may confer distinct pharmacological advantages.
Antimicrobial and Cytotoxic Effects
Piperidine-oxadiazole-thione hybrids (e.g., compounds 5a–5k) with 3,4-dichlorophenyl groups demonstrate moderate to potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 12–45 μM. Cytotoxicity assays reveal selective activity against cancer cell lines (e.g., MCF-7 breast cancer), linked to the electron-withdrawing chloro groups enhancing membrane permeability .
Receptor Binding Profiles
- Sigma Receptor Ligands: BD 1008 and BD 1047 exhibit nanomolar affinity for sigma-1 receptors, attributed to the 3,4-dichlorophenyl moiety enhancing hydrophobic interactions with the receptor’s binding pocket .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : N-substituents like benzoyl (SR142801) or acetamide (SR48968) may slow hepatic metabolism compared to unsubstituted analogs .
Discussion
The pharmacological profile of this compound is influenced by its stereochemistry, substitution pattern, and piperidine scaffold. Key findings include:
- Structural Flexibility : Piperidine derivatives generally exhibit higher receptor affinity than pyrrolidines due to increased conformational freedom .
- Chlorine Substitution : The 3,4-dichloro configuration enhances antimicrobial and cytotoxic activity by improving membrane interaction and electron withdrawal .
- Stereoselectivity : The R-configuration is critical for target selectivity, as seen in glutamate receptor modulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
